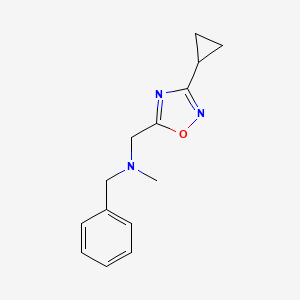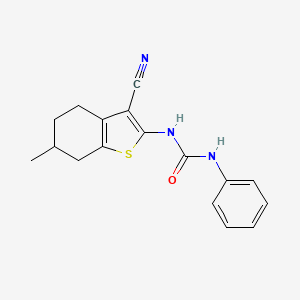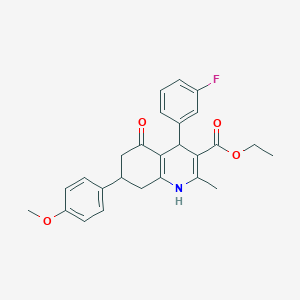
N-benzyl-1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-N-methylmethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-benzyl-1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-N-methylmethanamine, also known as BOC-COMe, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BOC-COMe is a type of oxadiazole compound that has been synthesized through a specific chemical process.
Wirkmechanismus
The mechanism of action of N-benzyl-1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-N-methylmethanamine is not fully understood. However, it has been suggested that N-benzyl-1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-N-methylmethanamine may exert its biological activities through the inhibition of certain enzymes or proteins, such as DNA topoisomerase II or tubulin. N-benzyl-1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-N-methylmethanamine may also interact with certain receptors or ion channels, such as GABA receptors or voltage-gated calcium channels.
Biochemical and Physiological Effects:
N-benzyl-1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-N-methylmethanamine has been found to exhibit various biochemical and physiological effects. N-benzyl-1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-N-methylmethanamine has been shown to inhibit the growth of various bacterial and fungal strains, such as Staphylococcus aureus and Candida albicans. N-benzyl-1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-N-methylmethanamine has also been found to exhibit antitumor activity against various cancer cell lines, such as MCF-7 and A549. N-benzyl-1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-N-methylmethanamine has been shown to induce apoptosis, cell cycle arrest, and DNA damage in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
N-benzyl-1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-N-methylmethanamine has several advantages for lab experiments. N-benzyl-1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-N-methylmethanamine is relatively easy to synthesize and purify, which makes it readily available for research purposes. N-benzyl-1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-N-methylmethanamine also exhibits potent biological activities, which makes it an attractive candidate for drug development. However, N-benzyl-1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-N-methylmethanamine also has some limitations for lab experiments. N-benzyl-1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-N-methylmethanamine is relatively unstable and may degrade over time, which may affect its biological activities. N-benzyl-1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-N-methylmethanamine may also exhibit toxicity at high concentrations, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of N-benzyl-1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-N-methylmethanamine. One possible direction is the development of N-benzyl-1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-N-methylmethanamine derivatives with improved biological activities and pharmacokinetic properties. Another direction is the investigation of the mechanism of action of N-benzyl-1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-N-methylmethanamine in more detail, which may lead to the identification of new targets for drug development. Finally, the potential therapeutic applications of N-benzyl-1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-N-methylmethanamine in various diseases, such as cancer and bacterial infections, should be further explored.
Synthesemethoden
The synthesis of N-benzyl-1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-N-methylmethanamine involves the reaction of N-benzyl-N-methylmethanamine with 3-cyclopropyl-1,2,4-oxadiazole-5-carboxylic acid. The reaction is carried out in the presence of a coupling reagent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). The reaction results in the formation of N-benzyl-1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-N-methylmethanamine, which can be purified through various methods, such as column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
N-benzyl-1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-N-methylmethanamine has been widely studied for its potential applications in various scientific fields, such as medicinal chemistry, pharmacology, and biochemistry. N-benzyl-1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-N-methylmethanamine has been found to exhibit various biological activities, such as antibacterial, antifungal, and antitumor activities. N-benzyl-1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-N-methylmethanamine has also been studied for its potential as a therapeutic agent for various diseases, such as cancer and bacterial infections.
Eigenschaften
IUPAC Name |
N-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-N-methyl-1-phenylmethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O/c1-17(9-11-5-3-2-4-6-11)10-13-15-14(16-18-13)12-7-8-12/h2-6,12H,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXMZBUFXLZIGQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)CC2=NC(=NO2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-methyl-N-{2-[(4-methylphenyl)thio]ethyl}-1H-pyrazole-4-carboxamide](/img/structure/B4929260.png)
![N~2~-(3,4-dichlorophenyl)-N~1~-(2-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4929261.png)
![4-[4-(4-chloro-2,6-dimethylphenoxy)butyl]morpholine](/img/structure/B4929281.png)


![ethyl 3-{2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4929304.png)


![N-benzyl-N-methyl-3-[(tetrahydro-2H-thiopyran-4-ylamino)methyl]-2-pyridinamine](/img/structure/B4929324.png)
![N-methyl-N-[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}-3-piperidinyl)methyl]-1H-benzimidazole-5-carboxamide](/img/structure/B4929338.png)
![N~2~-(phenylsulfonyl)-N~1~-[2-(phenylthio)ethyl]-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4929354.png)

![2-methyl-3-[(3-pyridinylcarbonyl)amino]benzoic acid](/img/structure/B4929362.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(3-methylbenzyl)-N~1~-[3-(methylthio)phenyl]glycinamide](/img/structure/B4929368.png)